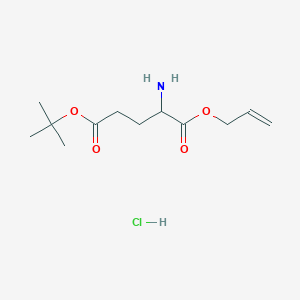

5-O-Tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate;hydrochloride

説明

Molecular Architecture and Functional Group Analysis

The molecular framework of 5-O-tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate hydrochloride is built upon a pentanedioic acid backbone with specific esterification at both terminal carboxyl positions. The compound exhibits a molecular formula of C₁₂H₂₂ClNO₄, corresponding to a molecular weight of 279.76 grams per mole. This molecular composition reflects the presence of twelve carbon atoms, twenty-two hydrogen atoms, one chloride ion, one nitrogen atom, and four oxygen atoms, distributed across distinct functional domains within the molecular structure.

The tert-butyl ester group occupies the gamma position (5-O position) of the glutamic acid derivative, providing steric hindrance that significantly influences the compound's reactivity profile. This bulky protecting group consists of a quaternary carbon center bonded to three methyl groups, creating a highly branched alkyl chain that shields the carbonyl carbon from nucleophilic attack. The tert-butyl group's electron-donating properties also stabilize the ester linkage through inductive effects, contributing to the compound's overall stability under neutral and basic conditions.

The allyl ester functionality at the alpha position (1-O position) introduces a vinyl group that serves as a versatile handle for further chemical modifications. The prop-2-enyl substituent contains a terminal alkene that exhibits characteristic reactivity patterns, including susceptibility to oxidative cleavage, metathesis reactions, and cycloaddition processes. This unsaturated moiety provides orthogonal reactivity compared to the tert-butyl group, enabling selective deprotection strategies that are crucial for synthetic applications.

The amino group at the 2-position exists in its protonated form due to the presence of the hydrochloride salt. This quaternary ammonium center significantly influences the compound's solubility characteristics and intermolecular interactions. The positive charge on the nitrogen atom enhances water solubility while simultaneously affecting the electron density distribution throughout the molecule, particularly influencing the reactivity of adjacent functional groups.

| Functional Group | Position | Chemical Formula | Key Characteristics |

|---|---|---|---|

| Tert-butyl ester | 5-O (gamma) | C₄H₉O₂ | Sterically hindered, acid-labile |

| Allyl ester | 1-O (alpha) | C₃H₅O₂ | Vinyl functionality, metathesis-active |

| Amino group | 2-position | NH₃⁺ | Protonated, charge center |

| Methylene chains | 3,4-positions | CH₂CH₂ | Flexible linker region |

Stereochemical Configuration and Chiral Center Implications

The stereochemical configuration of 5-O-tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate hydrochloride centers around the single chiral center located at the 2-position carbon atom. This asymmetric carbon bears the amino group, the alpha carboxyl ester, and participates in the main carbon chain, creating a stereogenic center that defines the compound's absolute configuration. The L-configuration designation indicates that this derivative maintains the same stereochemical arrangement as naturally occurring L-glutamic acid, with the amino group positioned in the S-configuration according to Cahn-Ingold-Prelog nomenclature.

The presence of this chiral center generates two possible enantiomers, with the naturally derived L-form being the predominant stereoisomer of synthetic and biological interest. The S-configuration at the 2-position influences the spatial arrangement of all substituents around this carbon center, creating specific three-dimensional molecular geometry that affects both chemical reactivity and biological recognition patterns. This stereochemical arrangement is particularly crucial for applications involving enzymatic processes or biological receptor interactions.

The stereochemical integrity of the compound is maintained through careful synthetic protocols that preserve the original configuration of the starting glutamic acid precursor. The esterification reactions used to install both the tert-butyl and allyl protecting groups typically proceed without racemization, ensuring that the final product maintains the desired stereochemical purity. This stereochemical stability is essential for applications requiring enantiopure materials and contributes to the compound's value as a synthetic intermediate.

The chiral center's influence extends beyond local molecular geometry to affect the compound's overall conformational preferences and intermolecular interactions. The specific spatial arrangement of functional groups around the stereogenic center determines the molecule's ability to participate in hydrogen bonding networks, electrostatic interactions, and van der Waals contacts with other molecular species. These stereochemical considerations are particularly important when the compound is used in asymmetric synthesis or when incorporated into larger molecular frameworks where stereochemical control is critical.

Comparative Analysis with Related Glutamic Acid Derivatives

The structural characteristics of 5-O-tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate hydrochloride can be effectively analyzed through comparison with other glutamic acid derivatives that incorporate similar protecting group strategies. The di-tert-butyl glutamate derivative represents a closely related compound where both carboxyl groups are protected with tert-butyl esters, providing a reference point for understanding the impact of mixed ester protection. This comparative analysis reveals that the incorporation of the allyl group at the alpha position significantly alters the compound's reactivity profile compared to the symmetrically protected di-tert-butyl derivative.

The benzyl-protected glutamic acid derivatives offer another important comparison, particularly the 1-O-benzyl 5-O-tert-butyl variants that share the gamma-tert-butyl protection strategy. These compounds demonstrate similar stability characteristics at the gamma position while exhibiting different reactivity patterns at the alpha position due to the benzyl group's aromatic character. The benzyl ester's susceptibility to hydrogenolytic cleavage contrasts with the allyl ester's responsiveness to oxidative conditions and metathesis reactions, highlighting the orthogonal protection strategies available within this compound family.

The incorporation of fluoromethoxycarbonyl (Fmoc) protection in related derivatives provides additional comparative insights into amino protection strategies. While the current compound exists as a hydrochloride salt with a free protonated amino group, many synthetic applications require temporary amino protection using groups such as Fmoc or tert-butoxycarbonyl (Boc). The comparison with Fmoc-protected glutamic acid derivatives reveals the trade-offs between immediate synthetic utility and the need for additional protection-deprotection sequences in multi-step syntheses.

The structural comparison also extends to modifications of the glutamic acid backbone itself, including dehydroamino acid derivatives and hydroxylated variants. These comparisons illuminate the unique position of the allyl-tert-butyl derivative within the broader family of glutamic acid modifications, demonstrating how specific ester substitution patterns influence both chemical properties and synthetic applications. The presence of the vinyl functionality in the allyl group distinguishes this compound from saturated ester derivatives and opens unique reaction pathways not available to other family members.

| Compound Type | Alpha Protection | Gamma Protection | Key Distinguishing Features |

|---|---|---|---|

| Di-tert-butyl glutamate | Tert-butyl | Tert-butyl | Symmetric protection, acid-labile |

| Benzyl-tert-butyl glutamate | Benzyl | Tert-butyl | Hydrogenolysis vs acid cleavage |

| Allyl-tert-butyl glutamate | Allyl | Tert-butyl | Metathesis active, orthogonal reactivity |

| Fmoc-protected derivatives | Various | Various | Base-labile amino protection |

特性

IUPAC Name |

5-O-tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4.ClH/c1-5-8-16-11(15)9(13)6-7-10(14)17-12(2,3)4;/h5,9H,1,6-8,13H2,2-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXLQFSCMUQFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-O-Tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate; hydrochloride, also known as H-Glu(Otbu)-Allyl Ester Hydrochloride, is a derivative of L-glutamic acid. This compound is primarily utilized in peptide synthesis due to its unique structural features that allow for selective reactions during the synthesis of peptides and other complex molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminopentanedioate; hydrochloride . Its chemical formula is , and it has a molecular weight of approximately 295.80 g/mol . The compound is characterized by the presence of both tert-butyl and allyl protecting groups, which confer unique reactivity patterns.

| Property | Value |

|---|---|

| IUPAC Name | 5-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminopentanedioate; hydrochloride |

| Molecular Formula | C₁₂H₂₁ClNO₄ |

| Molecular Weight | 295.80 g/mol |

| Solubility | Soluble in water |

| Log P (Octanol/Water) | 2.19 |

The biological activity of H-Glu(Otbu)-Allyl Ester Hydrochloride primarily arises from its role as a protected amino acid in peptide synthesis. The protecting groups (tert-butyl and allyl) allow for selective deprotection under specific conditions, facilitating the formation of desired peptide sequences without unwanted side reactions.

Key Mechanisms:

- Selective Deprotection : The compound can undergo selective removal of protecting groups, enabling the synthesis of target peptides.

- Molecular Targeting : It acts on specific molecular pathways involved in peptide bond formation and amino acid interactions.

Biological Applications

H-Glu(Otbu)-Allyl Ester Hydrochloride is widely used in various biological and pharmaceutical applications, including:

- Peptide Synthesis : As a building block for synthesizing biologically active peptides.

- Drug Development : Its derivatives are explored for potential therapeutic applications in treating various diseases.

Study 1: Peptide Synthesis Efficiency

A comparative study demonstrated that using H-Glu(Otbu)-Allyl Ester Hydrochloride significantly improved the yield and purity of synthesized peptides compared to traditional methods. The dual protection strategy allowed for more efficient coupling reactions.

Study 2: Biological Activity Assessment

Research indicated that peptides synthesized using this compound exhibited enhanced biological activity due to better structural integrity and stability in physiological conditions. These peptides showed promising results in cellular assays related to neuroprotection and metabolic regulation.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a tert-butyl group and an allyl ester. Its IUPAC name is 5-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminopentanedioate; hydrochloride, and it has a molecular formula of C13H23ClN2O4. The compound's structure contributes to its biological activity, making it a subject of interest in pharmaceutical research.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its ability to influence various biological pathways:

- Anti-infection : Studies have indicated that derivatives of aminopentanedioates can exhibit antimicrobial properties, potentially serving as antibiotics against resistant strains of bacteria and viruses .

- Antibody-drug conjugates (ADCs) : The compound's structure allows for modifications that can enhance the efficacy of ADCs in targeted cancer therapies. Research shows that incorporating such compounds into ADCs can improve their selectivity and reduce systemic toxicity .

Drug Development

The compound is involved in the development of new pharmaceuticals:

- Cancer Treatment : Case studies have demonstrated the effectiveness of similar compounds in inhibiting tumor growth in preclinical models. For instance, modifications to the aminopentanedioate structure have been linked to enhanced anti-cancer activity through apoptosis induction in cancer cells .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases by modulating neuronal signaling pathways .

Case Studies

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a family of protected glutamic acid derivatives, differing in ester substituents, stereochemistry, and applications. Below is a detailed comparison with structurally related analogs:

Table 1: Key Properties of 5-O-Tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate;hydrochloride and Analogues

*Estimated based on molecular formula.

Key Structural and Functional Differences

Ester Substituents: The prop-2-enyl group in the target compound introduces allyl functionality, which is reactive in click chemistry or radical-based modifications, unlike the methyl or benzyl groups in analogs . Di-tert-butyl derivatives (e.g., CAS 208636) offer higher steric protection but lower solubility in polar solvents compared to mono-ester variants .

Stereochemistry :

- The (R)-di-tert-butyl variant (CAS 172793-31-6) exhibits distinct chiral properties, impacting its utility in enantioselective synthesis .

Solubility and Stability: The methyl ester analog (6234-01-1) has superior DMSO solubility (125 mg/mL) due to its smaller substituent, whereas the di-tert-butyl derivative requires methanol for dissolution . Storage stability varies significantly: the target compound and methyl ester analog require -80°C for long-term storage, while the di-tert-butyl variant is stable at room temperature briefly .

Applications: Benzyl-substituted analogs (e.g., 105590-97-4) are preferred in peptide coupling due to benzyl’s ease of removal via hydrogenolysis . Di-tert-butyl derivatives are used in synthesizing Substance P antagonists, leveraging their dual protection for selective deprotection .

Research Findings

- A study on 5-O-Tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride demonstrated its utility in solid-phase peptide synthesis, achieving >98% purity in final products .

- Benzyl-substituted analogs exhibited higher lipophilicity, enhancing blood-brain barrier penetration in preclinical models .

準備方法

General Synthetic Strategy

The synthesis of 5-O-Tert-butyl 1-O-prop-2-enyl 2-aminopentanedioate; hydrochloride generally involves:

- Protection of amino and carboxyl groups to prevent side reactions.

- Introduction of tert-butyl and allyl protecting groups.

- Formation of the hydrochloride salt for stability and handling.

The starting material is often a 2-aminopentanedioate derivative or its precursor, which undergoes selective protection and functional group transformations.

Protection of Amino Group: Formation of tert-Butyl Carbamate

A key step is the protection of the amino group as a tert-butyl carbamate (Boc) derivative. This is typically achieved by reaction with di-tert-butyldicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in methanol at mild temperatures (~20 °C), often followed by reflux to ensure completion.

| Parameter | Details |

|---|---|

| Reagents | Di-tert-butyldicarbonate (Boc2O), triethylamine (TEA) |

| Solvent | Methanol |

| Temperature | 20 °C, with reflux for 3 hours |

| Reaction Time | Overnight stirring after reflux |

| Work-up | Removal of precipitate, evaporation, purification by column chromatography |

| Yield | Approximately 70% |

This step yields (E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate, a Boc-protected amino intermediate suitable for further derivatization.

Introduction of the Allyl (Prop-2-enyl) Group

The 1-O-prop-2-enyl group is introduced by allylation of the hydroxyl group on the pentanedioate backbone. This can be achieved by nucleophilic substitution using allyl bromide or allyl chloride under basic conditions such as potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

| Parameter | Details |

|---|---|

| Reagents | Allyl bromide or allyl chloride, potassium carbonate (K2CO3) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | Room temperature (~20 °C) |

| Reaction Time | Overnight stirring |

| Work-up | Quenching with water, filtration, washing |

| Yield | High yield, up to 96% |

This method ensures selective allylation of the hydroxyl group without affecting the Boc-protected amino group.

Formation of the Hydrochloride Salt

The final step involves converting the free amine or protected amine into its hydrochloride salt to enhance stability, solubility, and ease of handling. This is typically done by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.

| Parameter | Details |

|---|---|

| Reagents | Hydrogen chloride (HCl) gas or HCl solution |

| Solvent | Ethanol or isopropanol |

| Temperature | Ambient to slightly elevated (25-40 °C) |

| Reaction Time | Several hours to overnight |

| Work-up | Precipitation, filtration, washing |

| Yield | Quantitative or near quantitative |

This step yields the hydrochloride salt form of the compound, which is more crystalline and easier to purify.

Representative Multi-Step Synthesis Example

A representative synthesis sequence based on the literature is as follows:

Boc Protection : (E)-l,4-diaminobut-2-ene dihydrochloride is suspended in 10% TEA/methanol solution, treated with di-tert-butyldicarbonate dropwise, refluxed for 3 hours, then stirred overnight at room temperature. The crude product is purified by chromatography to yield the Boc-protected intermediate.

Allylation : The Boc-protected intermediate is reacted with allyl bromide in the presence of potassium carbonate in DMSO at room temperature overnight. The reaction mixture is quenched with water, and the product is isolated by filtration.

Hydrochloride Formation : The free amine or Boc-protected intermediate is treated with HCl in ethanol or isopropanol at room temperature for several hours to form the hydrochloride salt.

Data Summary Table of Preparation Parameters and Yields

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyldicarbonate, TEA | Methanol | 20, reflux | Overnight | ~70 | Purified by column chromatography |

| Allylation | Allyl bromide, K2CO3 | DMSO | 20 | Overnight | ~96 | High selectivity for hydroxyl group |

| Hydrochloride Salt Formation | HCl gas or HCl solution | Ethanol/Isopropanol | 25-40 | Several hours | Quantitative | Improves stability and crystallinity |

Analytical and Purity Considerations

- NMR Spectroscopy : Proton NMR (1H NMR) is used to confirm the presence of tert-butyl groups (singlet ~1.35 ppm), allyl protons (multiplets around 5-6 ppm), and amine protons (broad signals).

- LCMS : Liquid chromatography-mass spectrometry confirms molecular weight and purity, with characteristic m/z values corresponding to the protected compound and its hydrochloride salt.

- Chromatography : Column chromatography with dichloromethane/methanol mixtures is standard for purification.

Q & A

Basic Question

- Cell-based assays : Use HEK293 or CHO cells transfected with target receptors (e.g., glutamate transporters) to assess activity. Include negative controls (e.g., untransfected cells) and dose-response curves (1 nM–100 µM) .

- Solubility optimization : Dissolve the hydrochloride salt in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) .

Advanced Consideration : Apply high-content screening (HCS) with fluorescent probes to monitor real-time cellular uptake and subcellular localization. Pair with LC-MS/MS for pharmacokinetic profiling .

How can researchers address discrepancies in reported stability profiles of this compound under varying storage conditions?

Advanced Question

- Accelerated stability studies : Use ICH Q1A guidelines to test degradation under stress conditions (40°C/75% RH for 6 months). Monitor via HPLC for hydrolytic byproducts (e.g., free carboxylic acid).

- Mechanistic analysis : Employ Arrhenius modeling to predict shelf-life. For example, if degradation follows first-order kinetics at 25°C, extrapolate activation energy (Ea) from high-temperature data .

- Excipient compatibility : Test with common stabilizers (mannitol, cyclodextrins) to inhibit moisture-induced decomposition .

What computational tools are effective for predicting the reactivity of this compound in novel reaction systems?

Advanced Question

- Reaction pathway mapping : Use Gaussian or ORCA for quantum mechanical calculations to identify low-energy intermediates (e.g., enolate formation during ester hydrolysis).

- Machine learning : Train models on existing reaction databases (Reaxys, SciFinder) to predict regioselectivity in allyl-group modifications.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on transition-state geometries .

How should researchers design experiments to optimize catalytic asymmetric synthesis of this compound?

Advanced Question

- Catalyst screening : Test chiral ligands (BINAP, Salen) with transition metals (Ru, Pd) in model reactions. Use DoE to evaluate enantioselectivity (%ee) as a response variable.

- Kinetic resolution : Monitor reaction progress via chiral HPLC to identify optimal reaction time and catalyst loading.

- Scale-up considerations : Apply QbD principles to maintain stereochemical fidelity during pilot-scale synthesis (e.g., continuous flow reactors for better heat/mass transfer) .

What analytical techniques are critical for characterizing degradation products of this compound?

Basic Question

- LC-HRMS : Use electrospray ionization (ESI+) to identify hydrolyzed or oxidized byproducts. Compare fragment patterns with in-silico tools (e.g., MassFrontier).

- Solid-state NMR : Characterize polymorphic transitions or hydrate formation in degraded samples.

- X-ray diffraction (XRD) : Resolve crystallographic changes in aged batches .

How can researchers validate the absence of genotoxic impurities in synthesized batches?

Advanced Question

- AMES test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity.

- In silico toxicity prediction : Apply Derek Nexus or Leadscope to flag structural alerts (e.g., allyl epoxides).

- Sensitive detection : Use UPLC-MS/MS with a limit of quantification (LOQ) ≤ 1 ppm for trace impurity profiling .

What methodologies are recommended for comparative analysis of this compound’s efficacy against structural analogs?

Advanced Question

- Free-energy perturbation (FEP) : Compute binding affinity differences for analogs in silico (e.g., Schrödinger’s FEP+).

- Biological benchmarking : Use IC50 ratios in functional assays (e.g., enzyme inhibition) to rank potency.

- Meta-analysis : Apply Cochrane Review methods to aggregate data from disparate studies, addressing heterogeneity via random-effects models .

How can researchers mitigate risks of side reactions during large-scale synthesis?

Basic Question

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.

- Byproduct minimization : Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents.

- Thermal hazard analysis : Conduct DSC to identify exothermic peaks and optimize cooling rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。